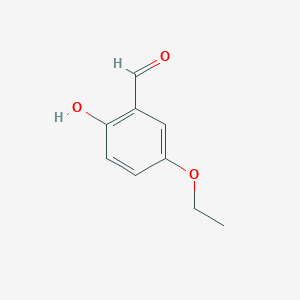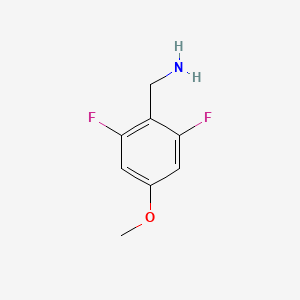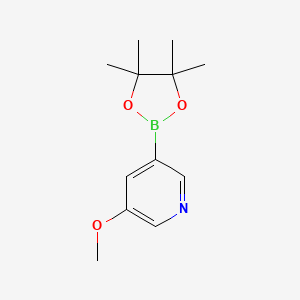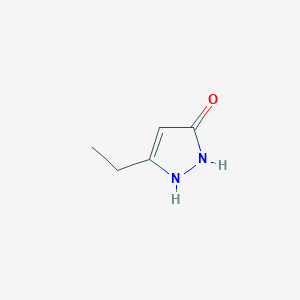
5-乙基-1H-吡唑-3-醇
描述
5-ethyl-1H-pyrazol-3-ol is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
科学研究应用
5-ethyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and diabetes.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
作用机制
Target of Action
Pyrazole derivatives, which include 5-ethyl-1h-pyrazol-3-ol, are known to exhibit a wide spectrum of biological properties . They are often used as pharmacophores in various therapeutic divisions .
Mode of Action
The mode of action of pyrazole derivatives often involves interactions with their targets that result in changes at the molecular level . The presence of two dissimilar and adjacent nitrogen atoms in the pyrazole ring allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect a broad range of pharmacological properties . They are often involved in various biochemical pathways due to their ability to interact with different biological targets .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities . The effects of these compounds at the molecular and cellular level are often the result of their interaction with their biological targets .
Action Environment
The structure of pyrazoles may influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
生化分析
Biochemical Properties
5-ethyl-1H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where 5-ethyl-1H-pyrazol-3-ol acts as an inhibitor. This interaction is crucial in the anti-inflammatory properties of the compound. Additionally, 5-ethyl-1H-pyrazol-3-ol forms hydrogen bonds with proteins, which can influence their structure and function. The compound’s ability to donate and accept hydrogen bonds facilitates its interaction with various biomolecules, making it a versatile agent in biochemical reactions .
Cellular Effects
5-ethyl-1H-pyrazol-3-ol has been shown to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the p53 pathway, leading to programmed cell death. This effect is particularly significant in colorectal carcinoma cells, where 5-ethyl-1H-pyrazol-3-ol has demonstrated potent cytotoxicity . Additionally, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, 5-ethyl-1H-pyrazol-3-ol can alter gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of 5-ethyl-1H-pyrazol-3-ol involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with the enzyme’s active site. Additionally, 5-ethyl-1H-pyrazol-3-ol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This modulation can lead to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-1H-pyrazol-3-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that 5-ethyl-1H-pyrazol-3-ol can have sustained effects on cellular function, particularly in in vitro models of cancer. These effects include prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 5-ethyl-1H-pyrazol-3-ol vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory conditions . At higher doses, 5-ethyl-1H-pyrazol-3-ol can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with cellular enzymes and the generation of reactive oxygen species. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing toxicity .
Metabolic Pathways
5-ethyl-1H-pyrazol-3-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion in urine and bile . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites in the body. This interaction can have implications for drug-drug interactions and the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, 5-ethyl-1H-pyrazol-3-ol is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it can interact with transporters and binding proteins, which facilitate its movement within the body . The distribution of 5-ethyl-1H-pyrazol-3-ol is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. These factors determine the compound’s localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 5-ethyl-1H-pyrazol-3-ol is an important aspect of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . In the nucleus, 5-ethyl-1H-pyrazol-3-ol can interact with transcription factors and influence gene expression. In the mitochondria, it can affect cellular respiration and energy production by modulating the activity of mitochondrial enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of 5-ethyl-1H-pyrazol-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs .
化学反应分析
Types of Reactions
5-ethyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of alkylated, acylated, or sulfonylated pyrazole derivatives
相似化合物的比较
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-ol
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
Uniqueness
5-ethyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
属性
IUPAC Name |
5-ethyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTFNIOWJJRVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289228 | |
| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110475-21-3 | |
| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)




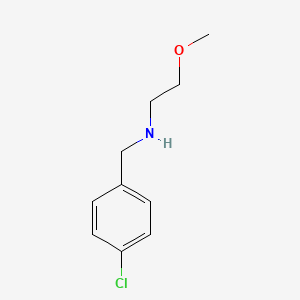



![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)
